
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine, also known as clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and opioid withdrawal. In
作用機序
Clonidine works by binding to alpha-2 adrenergic receptors in the brain and peripheral nervous system. This results in the inhibition of the release of norepinephrine, a neurotransmitter that is responsible for the fight or flight response. By reducing the activity of the sympathetic nervous system, 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine reduces blood pressure, reduces hyperactivity and impulsivity in children with ADHD, and reduces anxiety.
Biochemical and Physiological Effects:
Clonidine has several biochemical and physiological effects. Some of them are:
1. Blood Pressure: Clonidine reduces blood pressure by reducing the activity of the sympathetic nervous system.
2. Heart Rate: Clonidine reduces heart rate by reducing the activity of the sympathetic nervous system.
3. Respiratory Rate: Clonidine reduces respiratory rate by reducing the activity of the sympathetic nervous system.
4. Gastrointestinal Motility: Clonidine reduces gastrointestinal motility by reducing the activity of the sympathetic nervous system.
実験室実験の利点と制限
Clonidine has several advantages and limitations for lab experiments. Some of them are:
Advantages:
1. Clonidine is a well-studied medication with a known mechanism of action.
2. Clonidine is readily available and can be obtained in pure form.
3. Clonidine has a long half-life, which allows for sustained effects.
Limitations:
1. Clonidine has several off-target effects, which can complicate the interpretation of experimental results.
2. Clonidine can have different effects in different animal models, which can make it difficult to generalize the results.
3. Clonidine can interact with other medications, which can confound the experimental results.
将来の方向性
There are several future directions for the scientific research application of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine. Some of them are:
1. Development of new formulations: There is a need for the development of new formulations of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine that can improve its efficacy and reduce its side effects.
2. Identification of new therapeutic uses: There is a need for the identification of new therapeutic uses of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine, which can expand its clinical applications.
3. Mechanistic studies: There is a need for mechanistic studies to understand the cellular and molecular mechanisms of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine's effects.
4. Clinical trials: There is a need for clinical trials to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine in new therapeutic applications.
合成法
Clonidine can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of sodium hydroxide to form 4-chloro-phenylglycol. The second step involves the reaction of 4-chloro-phenylglycol with phosgene to form 4-chloro-benzoyl chloride. The third step involves the reaction of 4-chloro-benzoyl chloride with imidazole to form 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine.
科学的研究の応用
Clonidine has been extensively studied for its potential therapeutic uses in various medical conditions. Some of the scientific research applications of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine are:
1. Hypertension: Clonidine is used to treat high blood pressure. It works by reducing the activity of the sympathetic nervous system, which is responsible for regulating blood pressure.
2. ADHD: Clonidine is used as an alternative treatment option for ADHD. It works by reducing hyperactivity and impulsivity in children with ADHD.
3. Anxiety Disorders: Clonidine is used to treat anxiety disorders such as panic disorder, social anxiety disorder, and post-traumatic stress disorder. It works by reducing the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
4. Opioid Withdrawal: Clonidine is used as a part of the treatment for opioid withdrawal. It works by reducing the symptoms of withdrawal such as anxiety, agitation, and muscle aches.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-3-1-10(2-4-11)5-6-14-9-12-15-7-8-16-12/h1-4,7-8,14H,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNDZYXYRESHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=NC=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
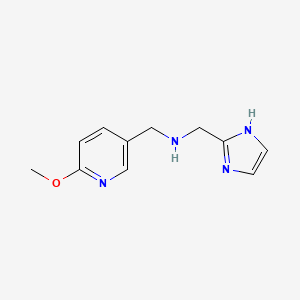
![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
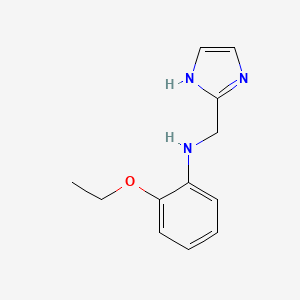
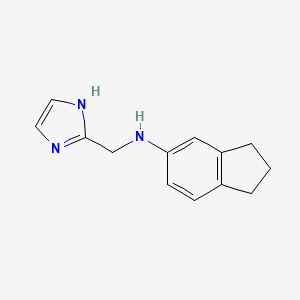
![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

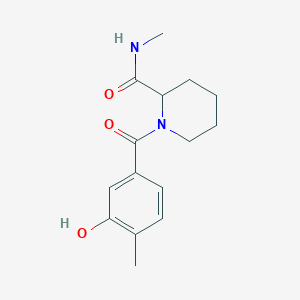
![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
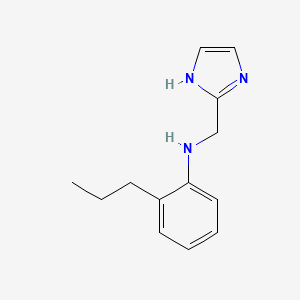

![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)
![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)